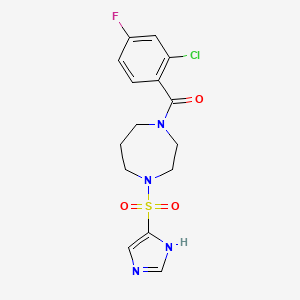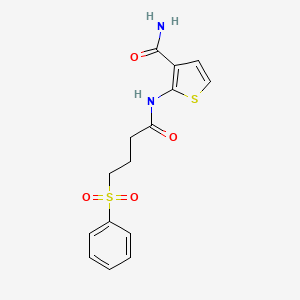
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide, also known as PBTTC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTTC is a thiophene-based compound that has been studied for its ability to inhibit the growth of cancer cells and its potential use in treating neurodegenerative diseases.
Scientific Research Applications
Immunomodulatory Applications
- Immunosuppressive Activity : A study by Axton et al. (1992) utilized similar chemistry to synthesize phenylheteroarylbutenamides and phenylbutenamides that displayed immunosuppressive activity towards proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).
Pharmaceutical Synthesis Techniques
- Mechanosynthesis of Sulfonyl-(thio)ureas : Tan et al. (2014) demonstrated the first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs, by stoichiometric base-assisted or copper-catalysed coupling of sulfonamides and iso(thio)cyanates (Tan et al., 2014).
Antibacterial and Antifungal Agents
- Antimicrobial Activity : Research by Sowmya et al. (2018) prepared derivatives of thiophene-2-carboxamides exhibiting potential antibacterial and antifungal activities against B. subtilis and A. niger (Sowmya et al., 2018).
Materials Science
- Polyamide Synthesis : Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, leading to noncrystalline polymers with high thermal stability, using a process that could potentially involve similar sulfonyl compounds (Hsiao et al., 2000).
Analytical Chemistry
- Ion-Selective Electrodes : Guzinski et al. (2013) used thioamide derivatives of p-tert-butylcalix[4]arene as ionophores in solid-contact ion-selective electrodes for determining lead(II) in environmental samples (Guzinski et al., 2013).
properties
IUPAC Name |
2-[4-(benzenesulfonyl)butanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-14(19)12-8-9-22-15(12)17-13(18)7-4-10-23(20,21)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNRAGRTQKQFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Phenylsulfonyl)butanamido)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2691101.png)
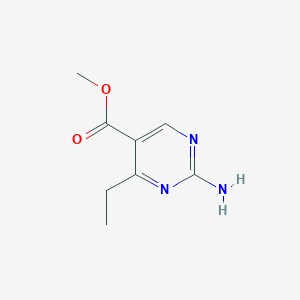
![3-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2691106.png)

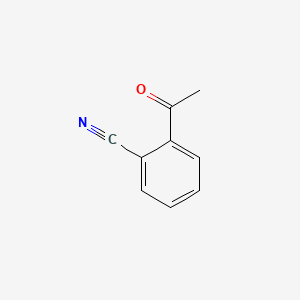

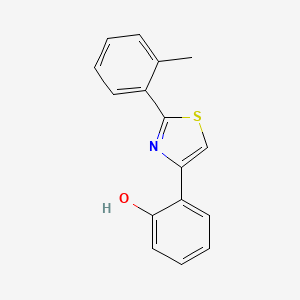
![2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2691115.png)
![1-[(4-Fluorosulfonyloxyphenyl)-methylcarbamoyl]-4-methylbenzene](/img/structure/B2691116.png)

![Methyl (E)-4-[(2R,4S)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2691119.png)
![N-(2,5-dimethylphenyl)-4-[2-(2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2691120.png)
